Cas no 1400566-15-5 (4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile)
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-ETHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZINE-7-CARBONITRILE
- 3-Oxo-4-ethyl-3,4-dihydro-2H-1,4-benzothiazine-7-carbonitrile
- 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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- Inchi: 1S/C11H10N2OS/c1-2-13-9-4-3-8(6-12)5-10(9)15-7-11(13)14/h3-5H,2,7H2,1H3
- InChI Key: SCCDJZGHZNKEPO-UHFFFAOYSA-N
- SMILES: S1CC(N(CC)C2C=CC(C#N)=CC1=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 309
- XLogP3: 1.7
- Topological Polar Surface Area: 69.4
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A179000109-1g |
4-Ethyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile |
1400566-15-5 | 95% | 1g |
912.60 USD | 2021-06-01 |
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile: A Comprehensive Overview
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a structurally complex organic compound with the CAS number 1400566-15-5. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzo[B][1,4]thiazine ring system. The presence of an ethyl group at the 4-position and a cyano group at the 7-position adds to its functional diversity, making it a subject of interest in various chemical and pharmaceutical research domains.
The molecular structure of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is characterized by a fused ring system comprising a benzene ring and a thiazine ring. The thiazine ring contains sulfur and nitrogen atoms, which contribute to its unique electronic properties. The oxo group at the 3-position introduces ketonic characteristics, while the cyano group at the 7-position imparts nitrile functionality. These features collectively make the compound a potential candidate for applications in drug design and materials science.
Recent studies have highlighted the potential of benzo[B][1,4]thiazine derivatives in medicinal chemistry. For instance, researchers have explored their role as kinase inhibitors due to their ability to modulate protein-protein interactions. The ethylation at position 4 enhances lipophilicity, which is crucial for improving bioavailability in drug candidates. Additionally, the cyano group can act as a hydrogen bond acceptor, further enhancing the compound's pharmacokinetic properties.
In terms of synthesis, 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be prepared via multi-step organic reactions involving cyclization and functionalization steps. The synthesis typically begins with an appropriate thioamide or thiourea derivative, followed by condensation reactions to form the fused ring system. Subsequent oxidation and substitution reactions are employed to introduce the desired functional groups.
The compound's structural versatility has also led to its investigation in materials science applications. For example, its ability to form stable coordination complexes with metal ions makes it a potential candidate for use in catalysis or as a ligand in metalloorganic frameworks (MOFs). Furthermore, its electronic properties suggest potential applications in optoelectronic materials.
From an environmental standpoint, understanding the degradation pathways of benzo[B][1,4]thiazine derivatives is crucial for assessing their ecological impact. Recent research has focused on enzymatic degradation mechanisms involving cytochrome P450 enzymes and other biocatalysts. These studies aim to develop sustainable methods for waste management and pollution control involving such compounds.
In conclusion, 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research in drug discovery and materials development. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is likely to play an increasingly significant role in both academic and industrial settings.
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